Ethylenediamine sulfate (EDA sulfate) is the stable, non-volatile sulfate salt of the widely utilized bidentate ligand ethylenediamine. Procured primarily as a white crystalline powder, it provides a highly water-soluble, weighable solid source of the ethylenediammonium cation without the severe handling hazards associated with its free base counterpart [1]. With a melting and decomposition point of 225–228 °C, EDA sulfate is a critical precursor in coordination chemistry, agricultural chelates, and advanced electroplating formulations where precise stoichiometry and the strict exclusion of corrosive halides are required .
Substituting ethylenediamine sulfate with the more common ethylenediamine free base or ethylenediamine dihydrochloride introduces severe process incompatibilities. The free base is a highly volatile, corrosive, and fuming liquid (vapor pressure ~1.3 kPa at 20 °C) that complicates precise gravimetric dosing and requires extensive vapor-control infrastructure[1]. Conversely, substituting with the dihydrochloride salt introduces corrosive chloride ions into the system. In sensitive industrial applications such as palladium or iron electroplating, chloride ions cause severe anodic corrosion and substrate pitting, making the chloride-free sulfate salt strictly non-interchangeable for these high-performance metallurgical workflows [2].
Ethylenediamine free base is a highly volatile liquid with a vapor pressure of approximately 1.3 kPa (10.7 mmHg) at 20 °C, which fumes in air and poses severe inhalation and flammability risks (flash point 33 °C)[1]. In contrast, ethylenediamine sulfate is a stable crystalline solid with negligible vapor pressure at room temperature. This phase difference eliminates the need for specialized fume-extraction systems during weighing and allows for highly reproducible gravimetric dosing.
| Evidence Dimension | Vapor pressure and physical state at 20 °C |
| Target Compound Data | Solid, negligible vapor pressure, non-fuming |
| Comparator Or Baseline | EDA free base: Liquid, ~1.3 kPa vapor pressure, fumes in air |
| Quantified Difference | Complete elimination of volatility and fuming hazards |
| Conditions | Room temperature storage, weighing, and benchtop handling |
Allows for precise gravimetric dosing and eliminates the need for specialized vapor-control infrastructure during procurement and scale-up.
In the formulation of advanced electroplating baths, such as those for palladium or iron deposition, the choice of amine salt is critical. Utilizing ethylenediamine dihydrochloride introduces two moles of corrosive chloride ions per mole of ligand, which can lead to substrate pitting and catalyst poisoning[1]. Ethylenediamine sulfate provides the necessary complexing cation while maintaining a 0% chloride profile, making it the required precursor for ammonia-free, chlorine-free electroplating salt synthesis [1].
| Evidence Dimension | Chloride ion introduction per mole of ligand |
| Target Compound Data | 0 moles of chloride (sulfate counterion) |
| Comparator Or Baseline | EDA dihydrochloride: 2 moles of chloride per mole of EDA |
| Quantified Difference | 100% reduction in chloride contamination |
| Conditions | Preparation of low-ammonia, chlorine-free electroplating baths |
Prevents anodic corrosion and substrate pitting in sensitive metallurgical and electroplating processes.
For high-temperature syntheses or templating applications, the thermal stability of the amine source dictates process viability. Ethylenediamine free base boils at 116 °C, severely limiting its use in unpressurized high-temperature reactions [1]. Ethylenediamine sulfate, however, remains a stable crystalline solid up to its melting and decomposition threshold of 225–228 °C [2]. This provides a significantly wider thermal processing window for solid-state coordination chemistry.
| Evidence Dimension | Boiling / Melting and decomposition threshold |
| Target Compound Data | Stable solid up to 225–228 °C |
| Comparator Or Baseline | EDA free base: Boils and volatilizes at 116 °C |
| Quantified Difference | >100 °C increase in the thermal processing window |
| Conditions | Unpressurized high-temperature solid-state synthesis |
Enables the use of the EDA moiety as a templating agent or reactant in high-temperature solid-state reactions where the free base would prematurely boil off.
The free base form of ethylenediamine is highly miscible with water and a broad range of organic solvents, which complicates its recovery and purification from mixed reaction streams [1]. Ethylenediamine sulfate, due to its ionic nature, exhibits high aqueous solubility but predictable insolubility in low-polarity organic solvents. This differential solubility allows chemists to utilize anti-solvent precipitation techniques to easily recover the compound or its derivatives from organic mixtures.
| Evidence Dimension | Phase separation in mixed aqueous-organic systems |
| Target Compound Data | Precipitates predictably in low-polarity organic solvents |
| Comparator Or Baseline | EDA free base: Miscible across a broad range of organic solvents |
| Quantified Difference | Distinct ionic precipitation threshold vs. broad organic miscibility |
| Conditions | Mixed solvent purification and crystallization workflows |
Simplifies downstream product recovery and purification via anti-solvent precipitation, significantly reducing downstream processing costs.
Directly leveraging its 0% chloride profile, EDA sulfate is the preferred precursor for synthesizing complexed electroplating salts, such as ethylenediamine palladium sulfate and ferrous ethylenediammonium sulfate. It prevents the substrate pitting and anode corrosion typically caused by chloride-based amine salts [1].
Taking advantage of its high thermal stability (up to 228 °C) and non-volatile nature, this sulfate salt is utilized as a precise, weighable source of the ethylenediamine ligand in solvothermal and solid-state syntheses of metal-organic frameworks (MOFs), ensuring strict batch-to-batch stoichiometric reproducibility [2].
In fertilizer manufacturing, EDA sulfate is used to formulate iron and other transition metal chelates (e.g., ferrous ethylenediammonium sulfate). The sulfate counterion acts as a beneficial plant macronutrient, whereas substituting with the dihydrochloride analogue would introduce chloride toxicity to sensitive crops .
Acute Toxic;Irritant